molecular formula C21H16N6O2 B2574524 6-phenyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251602-94-4

6-phenyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2574524
CAS RN: 1251602-94-4
M. Wt: 384.399
InChI Key: NAIHDIDTYRLZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H16N6O2 and its molecular weight is 384.399. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

The compound 6-phenyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has been analyzed for its structural features in various studies. In one such study, a related compound demonstrated an interesting intramolecular C—H⋯O hydrogen bond that generates an S(6) ring motif. The structural analysis revealed that certain rings within the molecule adopt specific conformations like twist-boat, indicating a complex molecular geometry (Goh et al., 2010).

Antiviral Activity

A derivative of the compound showcased promising antiviral activity against the hepatitis A virus (HAV). In this particular study, a precursor of the compound was used to synthesize novel derivatives, some of which revealed significant activity against HAV in cell culture-based assays. Notably, one of the compounds demonstrated a particularly high effect on HAV compared to others tested (Shamroukh & Ali, 2008).

Crystal Structure Analysis

In another study focused on crystal structure analysis, a related compound's 3,6-dihydro-2H-1,3,4-thiadiazine ring was found to adopt a half-boat conformation. The study provided detailed insights into the dihedral angles between various rings in the molecule and how they interact in the crystal structure, contributing to a better understanding of the compound's molecular geometry and potential interactions (Fun et al., 2011).

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2/c1-14-7-9-16(10-8-14)20-22-19(29-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIHDIDTYRLZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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